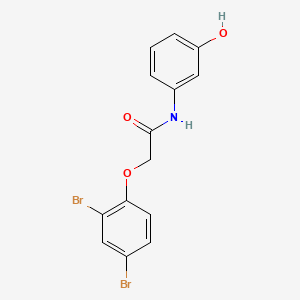

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide

Description

Historical Context of Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives have emerged as a critical scaffold in medicinal chemistry due to their structural versatility and broad pharmacological potential. The foundational synthesis of phenoxy acetic acid, as described by Al-Ostoot et al., involves the nucleophilic substitution of phenol with chloroacetic acid under alkaline conditions, yielding phenoxy acetic acid intermediates. Early modifications focused on coupling these acids with amines or hydrazines to generate acetamide derivatives, which exhibited enhanced bioactivity compared to their parent compounds. For instance, Shaukath et al. demonstrated that para-bromo-substituted phenoxy oxazolines exhibited potent biological activity, underscoring the importance of halogen substituents in modulating electronic and steric properties.

The integration of heterocyclic moieties, such as thiazole or pyridazine, further expanded the therapeutic scope of phenoxyacetamides. For example, Lamie et al. synthesized indole-phenoxy hybrids that showed dual anti-inflammatory and anticancer effects, highlighting the scaffold’s adaptability. These innovations laid the groundwork for developing advanced derivatives, including 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide, which combines brominated aromatic systems with hydroxyphenyl groups to optimize receptor interactions.

Significance of 2-(2,4-Dibromophenoxy)-N-(3-Hydroxyphenyl)Acetamide in Modern Research

The structural uniqueness of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide lies in its dual bromine substituents and hydroxylated aniline moiety. Bromine atoms enhance lipophilicity and membrane permeability, while the 3-hydroxyphenyl group facilitates hydrogen bonding with biological targets. Recent studies suggest that this compound inhibits key enzymatic pathways, including PARP-1 and BCR-ABL1, which are implicated in cancer proliferation.

For example, molecular docking simulations reveal that the dibromophenoxy group occupies hydrophobic pockets in PARP-1, stabilizing interactions with catalytic residues like Ser-904 and Tyr-907. Concurrently, the hydroxyphenyl moiety forms hydrogen bonds with Asp-766, enhancing binding affinity. In kinase inhibition studies, analogous phenoxyacetamides demonstrated nanomolar activity against BCR-ABL1, a driver of chronic myeloid leukemia, by disrupting ATP-binding domains. These findings position 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide as a multifunctional candidate for targeted therapy.

Current Research Landscape and Knowledge Gaps

Despite promising preclinical data, critical gaps persist in understanding 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide’s mechanism of action and therapeutic potential. Current research primarily focuses on in vitro cytotoxicity assays, with limited exploration of in vivo pharmacokinetics or tissue-specific distribution. For instance, while compound analogs show IC~50~ values of 1.43 μM against HepG2 cells, their bioavailability and metabolic stability remain uncharacterized.

Structural optimization efforts are also underexplored. Modifying the hydroxyphenyl group’s substitution pattern or introducing bioisosteres (e.g., replacing bromine with fluorine) could enhance selectivity and reduce off-target effects. Additionally, the compound’s potential as an antiviral agent, suggested by its structural similarity to SARS-CoV-2 M~pro~ inhibitors, warrants investigation. Collaborative studies integrating computational modeling, synthetic chemistry, and translational biology are essential to address these gaps and advance the compound toward clinical evaluation.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO3/c15-9-4-5-13(12(16)6-9)20-8-14(19)17-10-2-1-3-11(18)7-10/h1-7,18H,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKZPXISJIEBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)COC2=C(C=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:

Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2,4-dibromophenol.

Etherification: 2,4-dibromophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2,4-dibromophenoxy)acetic acid.

Amidation: Finally, 2-(2,4-dibromophenoxy)acetic acid is reacted with 3-aminophenol under acidic conditions to produce 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.

Substitution: The bromine atoms can be substituted with other groups (e.g., alkyl, aryl) using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Zinc in acetic acid.

Substitution: Sodium alkoxide in an alcohol solvent.

Major Products Formed

Oxidation: 2-(2,4-dibromophenoxy)-N-(3-oxophenyl)acetamide.

Reduction: 2-(phenoxy)-N-(3-hydroxyphenyl)acetamide.

Substitution: 2-(2,4-dialkylphenoxy)-N-(3-hydroxyphenyl)acetamide.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism by which 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and hydroxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Key Structural and Functional Insights

Halogen Substitution: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher electronegativity may enhance steric effects and π-π stacking in receptor binding compared to chlorine analogs like N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide . However, chlorine-substituted compounds (e.g., WH7) exhibit strong auxin-like activity due to optimal steric compatibility with auxin receptors . Dichloro vs. Dibromo: The dibromo analog likely has reduced solubility in aqueous media compared to dichloro derivatives, which could limit bioavailability .

This group may improve target selectivity in receptor-mediated pathways. Heterocyclic Groups: Triazolyl (WH7) and thiazolidinone () substituents confer distinct bioactivities. WH7’s triazolyl group mimics natural auxin side chains, enabling potent gene expression induction , while thiazolidinone derivatives show antimicrobial effects .

Synthetic Pathways: The target compound may be synthesized via nucleophilic substitution of 2,4-dibromophenol with chloroacetamide intermediates, followed by coupling to 3-hydroxyphenylamine—a method analogous to LiAlH4-mediated reductions or Pd/C-catalyzed reactions described for related acetamides .

Spectroscopic and Physicochemical Properties

- NMR Shifts: The 2,4-dibromophenoxy group would produce distinct ¹H NMR signals (e.g., deshielded aromatic protons at δ 7.5–8.0 ppm) compared to dichloro analogs (δ 7.0–7.5 ppm) due to bromine’s inductive effects .

- Mass Spectrometry: A molecular ion peak at m/z 422 (C₁₄H₁₀Br₂NO₃) is expected, with fragmentation patterns similar to 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamide (m/z 364) .

Research Implications and Gaps

- Biological Activity : While chloro- and methyl-substituted analogs show herbicidal or antimicrobial activity , the bioactivity of the dibromo-hydroxyphenyl derivative remains uncharacterized. Molecular docking studies (as in ) could predict its affinity for auxin receptors or microbial targets.

- Stability and Metabolism : The 3-hydroxyphenyl group may undergo glucuronidation or sulfation, as observed in 2-(3-hydroxyphenyl)acetamide metabolites . Comparative metabolic studies with dichloro analogs are needed.

Biological Activity

Overview

2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide is a synthetic organic compound notable for its unique structure, which includes a dibromophenoxy group and a hydroxyphenyl acetamide moiety. This compound has garnered attention for its potential biological activities, including enzyme inhibition and therapeutic applications in cancer and inflammation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula: CHBrN\O

- Molecular Weight: 353.04 g/mol

The biological activity of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine atoms enhances its reactivity and binding affinity, potentially leading to significant biological effects.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting specific pathways involved in disease processes. For instance, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

2. Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. The CCK-8 assay demonstrated moderate to potent anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting that modifications to the acetamide structure can enhance efficacy against cancer cells .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Its mechanism involves the modulation of inflammatory mediators, potentially reducing the severity of conditions such as arthritis or other inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study assessing various derivatives of N-(3-hydroxyphenyl)acetamide, one derivative exhibited an IC value of 9.89 μM against MDA-MB-231 cells, indicating significant cytotoxicity . This suggests that structural modifications can lead to enhanced biological activity.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of the compound with COX enzymes. The results indicated that it could inhibit COX-1 and COX-2 activity, which are crucial in prostaglandin synthesis related to inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(2,4-dichlorophenoxy)-N-(3-hydroxyphenyl)acetamide | Cl instead of Br | Moderate anti-inflammatory |

| 2-(2,4-difluorophenoxy)-N-(3-hydroxyphenyl)acetamide | F instead of Br | Lower anticancer activity |

| 2-(2,4-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide | CH instead of Br | Minimal biological activity |

The presence of bromine in the original compound appears to enhance its binding affinity and biological effectiveness compared to analogs with chlorine or fluorine substitutions.

Q & A

Q. What are the key synthetic routes for 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,4-dibromophenol with N-(3-hydroxyphenyl)acetamide derivatives via nucleophilic substitution or condensation reactions. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize intermediates .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .

- Catalysts : Base catalysts like triethylamine or K₂CO₃ facilitate deprotonation of phenolic hydroxyl groups .

Yield optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

- Structural confirmation : Use H/C NMR to verify substituent positions and purity. Aromatic protons in the dibromophenoxy group typically appear as doublets (δ 7.2–7.8 ppm), while the hydroxyphenyl group shows a singlet near δ 6.8 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~ 443 Da) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, targeting ≥95% purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s potential interaction with catalytic sites .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across different assay systems?

- Assay validation : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO controls ≤0.1%) .

- Metabolic stability : Test for compound degradation in cell media via LC-MS to rule out false negatives .

- Orthogonal assays : Confirm anticancer activity using both apoptosis markers (Annexin V) and metabolic assays (resazurin) .

Q. What strategies are effective in resolving low synthetic yields during scale-up?

- Intermediate purification : Isolate and characterize unstable intermediates (e.g., bromophenoxy acetyl chloride) via column chromatography .

- Solvent optimization : Switch from DMF to acetonitrile in later stages to reduce side reactions .

- Flow chemistry : Continuous reactors improve heat/mass transfer, enhancing reproducibility at larger scales .

Q. How can mechanistic studies elucidate the compound’s mode of action in anticancer assays?

- Molecular docking : Model interactions with target proteins (e.g., EGFR or PARP) using software like AutoDock, focusing on the dibromophenoxy moiety’s halogen bonding .

- Transcriptomic profiling : RNA-seq of treated cancer cells can identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- SAR studies : Synthesize analogs (e.g., replacing Br with Cl) to correlate substituent effects with activity .

Q. What experimental designs mitigate challenges in studying the compound’s pharmacokinetics?

- Plasma stability assays : Incubate with liver microsomes to assess metabolic degradation rates .

- Caco-2 permeability : Evaluate intestinal absorption potential using monolayer permeability models .

- Protein binding : Use equilibrium dialysis to measure binding to serum albumin, which impacts bioavailability .

Methodological Notes

- Data interpretation : Cross-validate NMR and MS results with computational tools (e.g., ACD/Labs or ChemDraw) to minimize structural misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.